2-Amino-5,5,5-trifluoropentanoic acid
Overview
Description
2-Amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid, which is part of a broader class of compounds known for their unique properties and potential applications in medicinal chemistry and drug design. Fluorinated amino acids like 2-amino-5,5,5-trifluoropentanoic acid are of particular interest due to their ability to influence the physicochemical properties of peptides and proteins, such as stability and bioavailability .
Synthesis Analysis
The synthesis of fluorinated amino acids can be achieved through various methods. One approach is the solvent-controlled asymmetric Strecker reaction, which has been used to create stereoselective alpha-trifluoromethylated alpha-amino acids. The stereoconfiguration of these compounds can be well-controlled by using different solvents, leading to the synthesis of optically active compounds like (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid . Another method involves the oxazoline-oxazinone oxidative rearrangement, which has been applied to synthesize (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine from 4,4,4-trifluoro-3-methylbutanoic acid .
Molecular Structure Analysis
The molecular structure of fluorinated amino acids is characterized by the presence of fluorine atoms, which can significantly alter the chemical behavior of these molecules. The incorporation of fluorine atoms can affect bond lengths, bond angles, and other structural parameters, which in turn can influence the overall conformation and stability of the amino acid and its derivatives .
Chemical Reactions Analysis
Fluorinated amino acids can participate in a variety of chemical reactions. For instance, the preparation of 2-fluoro and difluoro-3-amino carboxylic acid derivatives has been described, with a focus on the stereochemical outcomes of reactions involving (diethylamino)sulfur trifluoride (DAST) . Additionally, 2-trifluoromethyl-substituted amino acids have been used as building blocks for the synthesis of various biologically active structures, including ureas, thioureas, and isocyanatoalkanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amino acids are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties make them valuable in the design of peptides and drugs with improved pharmacokinetic profiles. The compounds and intermediates in the synthesis of these amino acids are often characterized by techniques such as IR, NMR spectroscopy, mass spectrometry, and elemental analysis .
Scientific Research Applications
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Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of pharmaceuticals . The introduction of fluorinated groups into a drug candidate molecule usually leads to greater metabolic stability, activity, and overall favorable pharmacokinetics .
- Method : This work reports an operationally convenient 20 g scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via dynamic kinetic resolution of the corresponding racemate .
- Results : The successful synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via dynamic kinetic resolution of the corresponding racemate has been reported .
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Structural Modification of Natural Products
- Application : Amino acids, including 2-Amino-5,5,5-trifluoropentanoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Method : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
- Results : The application of amino acids in the structural modification of natural products has been summarized in a review .
Safety And Hazards
The safety data sheet for 2-amino-5,5,5-trifluoropentanoic acid hydrochloride suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .
properties
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZIDWVKLDWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950040 | |
Record name | 5,5,5-Trifluoronorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5,5-trifluoropentanoic acid | |
CAS RN |
2365-80-2, 27322-15-2 | |
Record name | 2365-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5,5-Trifluoronorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,5-Trifluoro-DL-norvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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